molecular formula C7H7ClFNO2S B13163609 N-(3-Chloro-5-fluorophenyl)methanesulfonamide

N-(3-Chloro-5-fluorophenyl)methanesulfonamide

Cat. No.: B13163609
M. Wt: 223.65 g/mol
InChI Key: SWYGGELRHWFUGN-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-fluorophenyl)methanesulfonamide (CAS 1690800-28-2) is an organofluorine sulfonamide compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 . This chemical serves as a valuable building block in medicinal chemistry and agrochemical research, particularly for the synthesis of novel molecules designed to interact with biological systems. Fluorinated sulfonamide compounds are an important class of chemical entities, with research indicating they possess distinct physical, chemical, and biological characteristics that are valuable for discovering new pharmaceutical and crop protection agents . As a scaffold, it combines a methanesulfonamide group with a halogenated phenyl ring, a structural motif frequently explored in the development of bioactive molecules. For instance, structurally related sulfonamide derivatives incorporating a 1,3,4-thiadiazole moiety have demonstrated antiviral activity against the tobacco mosaic virus (TMV) in agricultural research . Furthermore, the 3-chloro-5-fluorophenyl moiety is a significant pharmacophore; similar substituted phenyl rings have been identified as key structural features in the design of potent negative allosteric modulators (NAMs) for metabolic glutamate receptors (mGlu5), which are targets for neurological conditions . Researchers value this compound for its potential in creating new chemical entities for various therapeutic and agrochemical applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations regarding the handling, use, and disposal of this chemical.

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

N-(3-chloro-5-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3

InChI Key

SWYGGELRHWFUGN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward and widely used method involves reacting 3-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base (commonly triethylamine or pyridine). This approach is favored for its simplicity, high yield, and scalability.

Reaction Scheme

3-Chloro-5-fluoroaniline + Methanesulfonyl chloride → N-(3-Chloro-5-fluorophenyl)methanesulfonamide

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or pyridine
  • Base: Triethylamine or pyridine (to scavenge HCl)
  • Temperature: 0°C to room temperature
  • Time: 2–4 hours

Mechanism

The amino group on the aromatic ring nucleophilically attacks the sulfur atom in methanesulfonyl chloride, displacing chloride and forming the sulfonamide bond (S–N linkage).

Reaction Data Table

Parameter Details
Reagent Methanesulfonyl chloride
Catalyst None (base used as HCl scavenger)
Solvent DCM or pyridine
Temperature 0°C to room temperature
Yield Typically >85% under optimized conditions

Alternative Synthetic Routes

Multi-step Synthesis via Intermediate Derivatives

Based on literature, such as the synthesis of sulfonamides in combinatorial chemistry, an alternative involves initial formation of sulfonamide derivatives with protected amino groups, followed by deprotection and further functionalization.

Example:

  • Starting from 2-amino-5-nitrophenol, reflux with potassium carbonate and benzyl chlorides to obtain amino derivatives.
  • Subsequent reaction with sodium hydride and methanesulfonyl chloride yields N,N-bimethanesulfonamido compounds.
  • Hydrolysis with NaOH produces monomethanesulfonamides.

This multi-step approach allows for structural modifications and is useful in complex molecule synthesis but is less direct.

Catalytic Coupling Methods

For more complex derivatives, catalytic coupling reactions such as Suzuki-Miyaura or copper-catalyzed couplings can introduce various substituents onto the aromatic ring before sulfonamide formation, especially when functional group tolerance is required.

Preparation Data and Reaction Optimization

Parameter Typical Conditions References
Solvent DCM, pyridine ,
Base Triethylamine, pyridine ,
Temperature 0°C to RT ,
Reaction Time 2–4 hours ,
Purification Crystallization or chromatography Standard procedures

Summary of Synthesis Methods

Method Description Advantages Limitations
Direct sulfonylation Aromatic amine + methanesulfonyl chloride Simple, high yield, scalable Sensitive to moisture, requires inert atmosphere
Multi-step derivatives Sequential functionalization Structural diversity Longer process, lower overall yield
Catalytic coupling Cross-coupling reactions Functional group tolerance Requires catalysts and specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

N-(3-Chloro-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-(3-Methylphenyl)methanesulfonamide and N-(2-Methylphenyl)methanesulfonamide

  • Structural Differences : Replacement of Cl/F with methyl groups at positions 2 or 3 on the phenyl ring.
  • Key Findings : DFT studies reveal that substituent position significantly affects molecular conformation and vibrational transitions. The 3-methyl derivative exhibits greater planarity due to reduced steric hindrance, whereas the 2-methyl analog shows torsional strain .
  • NMR Shifts : The 3-methyl compound displays upfield shifts for aromatic protons compared to the 2-methyl derivative, highlighting electronic differences caused by substituent orientation .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight Key Observations
N-(3-Chloro-5-fluorophenyl)methanesulfonamide 3-Cl, 5-F 233.67 g/mol High polarity due to electron-withdrawing groups
N-(3-Methylphenyl)methanesulfonamide 3-CH3 199.25 g/mol Enhanced planarity, lower logP
N-[3-Bromo-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide 3-Br, 5-CF3, N-CH3 332.14 g/mol Increased steric bulk, reduced solubility

Agrochemical Derivatives

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) : Shares the 3-chlorophenyl motif but lacks the sulfonamide group. Used as a fungicide, suggesting that chloro-substituted phenyl rings are critical for pesticidal activity .
  • Sulfentrazone Metabolites : The metabolite 3-desmethyl sulfentrazone (DMS) contains a dichlorophenyl-methanesulfonamide structure. DMS exhibits herbicidal activity, demonstrating the role of sulfonamides in agrochemical stability and metabolic persistence .

Pharmaceutical Analogs

  • Dronedarone Hydrochloride : Features a methanesulfonamide group attached to a benzofuran scaffold. The sulfonamide enhances binding to ion channels, illustrating its importance in cardiovascular therapeutics .
  • LRRK2 Inhibitors (e.g., N-(2-(2-(2-Methoxy-4-Morpholinophenylamino)-5-fluoropyrimidin-4-ylamino)phenyl)methanesulfonamide): Incorporates methanesulfonamide with fluoropyrimidine and morpholine groups. The sulfonamide contributes to kinase inhibition potency, emphasizing its role in targeted therapies .

Table 2: Comparative Bioactivity

Compound Application Key Structural Features
This compound Under investigation Dual electron-withdrawing substituents
Cyprofuram Fungicide 3-Chlorophenyl, cyclopropane carboxamide
Dronedarone Hydrochloride Antiarrhythmic drug Benzofuran core, methanesulfonamide

Sulfonyl Chloride Precursors

  • [3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl Chloride : A synthetic precursor to sulfonamides. The trifluoromethyl group increases electrophilicity, facilitating nucleophilic substitution reactions compared to chloro/fluoro analogs .

Hydrogen Bonding and Solubility

  • N-(3-Amino-4-chlorophenyl)-5-methylthiophene-2-sulfonamide: The amino group enhances hydrogen bonding capacity, improving aqueous solubility relative to non-amino-substituted sulfonamides .

Biological Activity

N-(3-Chloro-5-fluorophenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated and fluorinated phenyl group attached to a methanesulfonamide moiety. Its molecular formula is C₇H₈ClFNO₂S, with a molecular weight of approximately 301.7 g/mol. The unique combination of chloro and fluoro substituents enhances its binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves the inhibition of specific enzymes critical for tumor growth. The presence of the chlorinated and fluorinated groups contributes to its enhanced binding affinity to these targets, which may include:

  • Enzymatic Pathways : The compound is known to inhibit pathways involved in metabolic processes essential for cancer cell proliferation.
  • Protein Interactions : It interacts with various proteins, potentially altering their function and contributing to its therapeutic effects against cancer.

Biological Activity Overview

1. Anticancer Properties

  • This compound has shown significant promise in inhibiting tumor growth through targeted enzyme inhibition. Studies indicate that it can disrupt metabolic pathways that are crucial for cancer cell survival .

2. Enzyme Inhibition

  • The compound acts on specific enzymes involved in lipid signaling and inflammation, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases as well as cancer .

Table 1: Summary of Biological Activities

Study/Source Findings Biological Activity
Significant inhibition of tumor growth in vitroAnticancer
Enhanced binding affinity to cyclooxygenase enzymesEnzyme Inhibition
Interactions with multiple metabolic pathwaysBroad therapeutic potential

Notable Research Findings

  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    • Research indicates that the compound interacts with cyclooxygenase enzymes, which play a pivotal role in inflammation and cancer progression. This interaction may provide insights into its mechanism as an anti-inflammatory and anticancer agent .
  • Comparative Studies :
    • Comparative studies with structurally similar compounds have shown that the unique chloro and fluoro substitutions in this compound enhance its biological activity compared to other sulfonamide derivatives .

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